molecular formula C5H9N3O B570383 (2-Amino-1-methyl-1H-imidazol-5-YL)methanol CAS No. 885281-27-6

(2-Amino-1-methyl-1H-imidazol-5-YL)methanol

Cat. No.: B570383
CAS No.: 885281-27-6
M. Wt: 127.147
InChI Key: BQRWIUDGCNMEEQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Amino-1-methyl-1H-imidazol-5-YL)methanol can be synthesized through the reaction of 2-amino-1-methyl-1H-imidazol-5-one with methanol . Another method involves reacting 1-methyl-1H-imidazole with sodium hydroxide or potassium hydroxide to form the corresponding solution, followed by the addition of formaldehyde .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-1-methyl-1H-imidazol-5-YL)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides or acids for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include substituted imidazoles, aldehydes, ketones, and amines, depending on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Amino-1-methyl-1H-imidazol-5-YL)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and hydroxyl groups makes it versatile for various applications in chemistry, biology, and industry.

Properties

IUPAC Name

(2-amino-3-methylimidazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-8-4(3-9)2-7-5(8)6/h2,9H,3H2,1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRWIUDGCNMEEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696445
Record name (2-Amino-1-methyl-1H-imidazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885281-27-6
Record name (2-Amino-1-methyl-1H-imidazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-amino-3-methyl-3H-imidazol-4-yl)methanol
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